4-Chloro-2,2,5-trifluoro-1,3-dioxolane
Description
Contextualization within Halogenated Cyclic Ethers and Dioxolane Chemistry
4-Chloro-2,2,5-trifluoro-1,3-dioxolane belongs to the class of halogenated cyclic ethers, specifically a derivative of 1,3-dioxolane (B20135). The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. nih.gov This core structure is prevalent in organic synthesis, often employed as a protecting group for carbonyl compounds due to its stability under various reaction conditions. nih.gov The introduction of halogen atoms onto the dioxolane scaffold, as seen in this compound, significantly alters its electronic properties and reactivity.
Halogenated ethers, in general, are recognized for their chemical stability and diverse applications. smolecule.com The presence of fluorine and chlorine atoms in this compound places it in a category of compounds with modified polarity, lipophilicity, and metabolic stability compared to their non-halogenated counterparts. The chemistry of fluorinated dioxolanes, in particular, has been a subject of research, especially concerning their synthesis and thermal rearrangements.
The synthesis of halogenated dioxolanes can be achieved through various methods, including the fluorination and chlorination of dioxolane precursors. For instance, fluorinating agents like hydrogen fluoride (B91410) can be used to introduce fluorine atoms, while chlorinating agents can introduce chlorine. smolecule.com The reactivity of these compounds is often characterized by nucleophilic substitution and halogenation reactions. smolecule.com
Significance of Trifluoromethyl and Chloro Substituents in Molecular Design
The trifluoromethyl (-CF3) group and the chloro (-Cl) substituent are of profound importance in modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of these groups into a molecule like this compound can be expected to confer specific advantageous properties.
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups. It is known to enhance the metabolic stability of organic compounds by making them less susceptible to enzymatic degradation due to the strength of the carbon-fluorine bond. Furthermore, the trifluoromethyl group can increase lipophilicity, which may improve the transport of a molecule across biological membranes.
The combination of both trifluoromethyl and chloro groups on the 1,3-dioxolane ring in this compound suggests a molecule with a unique profile of stability, reactivity, and potential for application in various areas of organic chemistry.
Data Tables
Table 1: General Physicochemical Properties of Halogenated Dioxolanes
| Property | General Observation for Halogenated Dioxolanes |
| Boiling Point | Generally higher than non-halogenated analogues due to increased molecular weight and polarity. |
| Density | Typically denser than their non-halogenated counterparts. |
| Solubility | Often exhibit good solubility in organic solvents. |
| Stability | The presence of fluorine atoms often increases thermal and chemical stability. |
Table 2: Influence of Key Substituents on Molecular Properties
| Substituent | Effect on Physicochemical Properties |
| Trifluoromethyl (-CF3) | Increases lipophilicity, metabolic stability, and electron-withdrawing character. |
| Chloro (-Cl) | Increases molecular weight, alters steric profile, and is electron-withdrawing. |
Structure
3D Structure
Properties
CAS No. |
60010-43-7 |
|---|---|
Molecular Formula |
C3H2ClF3O2 |
Molecular Weight |
162.49 g/mol |
IUPAC Name |
4-chloro-2,2,5-trifluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2ClF3O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |
InChI Key |
JLIHYCHHJICNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(O1)(F)F)Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Direct Halogenation Routes
Direct halogenation of a pre-formed dioxolane ring represents a common and efficient strategy for the introduction of fluorine and chlorine atoms. The success of these methods hinges on the careful selection of precursors and the appropriate reagent systems or catalysts to achieve the desired regioselectivity and yield.
Fluorination Strategies: Precursor Selection and Reagent Systems
The introduction of fluorine into a dioxolane ring can be achieved through the fluorination of suitable precursors. A common approach involves the use of fluorinating agents like hydrogen fluoride (B91410) (HF) or antimony fluoride. smolecule.com For instance, the synthesis of monofluorinated 2,2-bis(trifluoromethyl)-1,3-dioxolanes can be accomplished by reacting a chlorinated precursor, such as 2,2-bis(trifluoromethyl)-4-chloro-1,3-dioxolane, with HF. googleapis.com This reaction can be facilitated by the presence of a catalyst, such as a pentavalent fluoride or chloride like antimony pentafluoride or pentachloride. googleapis.com
Another direct fluorination approach is aerosol fluorination, which has been applied to substituted 1,3-dioxolanes. tennessee.edu For example, the aerosol direct fluorination of 2-methyl-1,3-dioxolane (B1212220) has been studied, although it can lead to a mixture of isomers and ring-opened products. tennessee.edu A more targeted approach involves the fluorination of a precursor like 2-trifluoromethyl-1,3-dioxolane. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dioxolane ring, potentially leading to more selective fluorination. tennessee.edu
Electrophilic fluorinating agents are also employed in the direct fluorination of heterocyclic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) have been successfully used for the direct ring fluorination of related acetal-containing heterocycles, achieving yields of up to 75%. academie-sciences.fr The choice of the fluorinating agent and reaction conditions is critical to control the degree of fluorination and minimize side reactions.
Table 1: Comparison of Fluorination Reagent Systems
| Reagent System | Precursor Type | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Fluoride (HF) | Chlorinated Dioxolanes | Gaseous or liquid HF, often with a catalyst (e.g., SbF5) | Cost-effective | Highly corrosive and hazardous |
| Antimony Trifluoride (SbF3) | Chlorinated Dioxolanes | With a catalytic amount of SbCl5 or SbF5 | Effective for Cl/F exchange | Toxicity of antimony compounds |
| N-Fluorobenzenesulfonimide (NFSI) | Substituted Dioxolanes | Base-mediated, low temperatures | High selectivity, milder conditions | Higher cost of reagent |
| Aerosol Fluorination | Substituted Dioxolanes | Gaseous fluorine in a specialized reactor | Can achieve high degrees of fluorination | Often leads to complex product mixtures |
Chlorination Strategies: Precursor Selection and Catalytic Systems
The introduction of a chlorine atom onto the dioxolane ring can be achieved through direct chlorination of a suitable precursor. Photochlorination is a prominent method for this transformation. The chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane, for example, can be carried out by bubbling gaseous chlorine through the liquid precursor while it is strongly illuminated with an incandescent, ultraviolet, or fluorescent lamp. googleapis.com This exothermic reaction often requires cooling to control the temperature, which is typically maintained between -25 to 0°C. googleapis.com
The selection of the precursor is crucial for directing the chlorination to the desired position. Starting with a trifluorinated dioxolane precursor would be a logical approach to synthesize 4-Chloro-2,2,5-trifluoro-1,3-dioxolane. The reaction would proceed via a free-radical mechanism initiated by the photo-energy.
Catalytic systems can also be employed to enhance the efficiency and selectivity of chlorination reactions. While specific examples for this compound are not extensively documented, the use of catalysts like chromium oxide has been mentioned for the chlorination of dioxolane precursors in a general sense. smolecule.com Furthermore, various Lewis acids and zeolites are known to catalyze the chlorination of organic substrates, offering potential avenues for developing selective chlorination methods for fluorinated dioxolanes. google.com
Table 2: Overview of Chlorination Strategies
| Method | Precursor Example | Reagents & Conditions | Mechanism | Key Considerations |
| Photochlorination | 2,2,5-Trifluoro-1,3-dioxolane | Gaseous Cl2, UV or visible light, -25 to 0°C | Free-radical chain reaction | Control of reaction temperature is crucial to prevent over-chlorination. |
| Catalytic Chlorination | 2,2,5-Trifluoro-1,3-dioxolane | Cl2 with a catalyst (e.g., chromium oxide, Lewis acids) | Varies with catalyst (e.g., electrophilic, radical) | Catalyst selection can influence regioselectivity and reaction rate. |
Multi-Step Synthesis Pathways from Diverse Precursors
Multi-step syntheses offer greater flexibility in constructing the target molecule by assembling it from simpler, more readily available precursors. This approach allows for the sequential introduction of the desired halogen atoms and the formation of the dioxolane ring at a strategic point in the synthetic sequence.
Carbonate-Based Precursors and Halogenation Reactions
While not directly leading to this compound, the synthesis of halogenated 2-oxo-1,3-dioxolanes from ethylene (B1197577) carbonate provides a relevant example of utilizing carbonate precursors. For instance, 4-chloro-2-oxo-1,3-dioxolane can be produced by reacting ethylene carbonate with sulfuryl chloride in the absence of a solvent, using azobisisobutyronitrile (AIBN) as a radical initiator. This reaction proceeds with high selectivity for monochlorination. Such halogenated dioxolanones could potentially serve as intermediates that undergo further transformations, including fluorination and de-carboxylation, to yield the desired polyhalogenated dioxolane.
Reductive Dehalogenation Approaches
Reductive dehalogenation can be a useful strategy in the synthesis of partially halogenated compounds from polyhalogenated precursors. For example, the synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane has been achieved through the reduction of 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane using lithium aluminum hydride. prepchem.com This demonstrates the principle of selectively removing chlorine atoms in the presence of fluorine. A similar approach could be envisioned for the synthesis of this compound from a precursor containing additional chlorine atoms that can be selectively removed.
Catalysis in Dioxolane Formation: Homogeneous and Heterogeneous Systems
The formation of the 1,3-dioxolane (B20135) ring itself is a critical step in many multi-step syntheses. This is typically achieved by the acid-catalyzed reaction of a diol with an aldehyde or ketone. organic-chemistry.orgnih.govorganic-chemistry.orgchemicalbook.com A wide range of both homogeneous and heterogeneous catalysts can be employed for this purpose.
Homogeneous catalysts include Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgchemicalbook.com Heterogeneous catalysts, such as Montmorillonite K10 clay and sulfonated cation exchangers, offer advantages in terms of ease of separation and catalyst recycling. nih.govresearchgate.net For the synthesis of a highly substituted dioxolane like this compound, the cyclization step would likely involve a fluorinated and/or chlorinated diol or carbonyl precursor. The choice of catalyst would be critical to ensure compatibility with the halogen substituents and to achieve high yields. Ruthenium-based molecular catalysts have also been developed for the formation of dioxolanes from diols and a C1 source, showcasing the potential of advanced homogeneous catalysis in this area. nih.govd-nb.info
Mechanistic Insights into Dioxolane Ring Formation and Halogenation
The synthesis of complex halogenated molecules such as this compound involves intricate reaction mechanisms. Understanding these pathways is crucial for optimizing synthetic routes and achieving desired chemical structures. The formation of the dioxolane ring and the introduction of halogen atoms can proceed through various mechanisms, including radical chain reactions, with stereochemical outcomes being highly dependent on the chosen synthetic strategy.
Radical Chain Mechanisms in Related Dioxolane Synthesis
Radical reactions, particularly those involving fluorine, offer a powerful method for the formation of carbon-fluorine bonds. wikipedia.org These reactions typically proceed via a radical chain mechanism, which can be broken down into three fundamental stages: initiation, propagation, and termination. libretexts.org
Initiation: The process begins with the formation of radical species. This can be achieved through thermal methods or by using a radical initiator, such as AIBN (azobisisobutyronitrile), which upon heating cleaves to form nitrogen gas and two radicals. libretexts.org In the context of fluorination, weak bonds like the F-F bond in fluorine gas (F₂) can undergo homolytic cleavage to generate fluorine radicals. wikipedia.org
Propagation: Once initiated, a chain reaction ensues. A carbon-centered radical can be generated from a suitable precursor. wikipedia.org This radical then reacts with a fluorine source, such as F₂, xenon difluoride (XeF₂), or N-F reagents, to form a C-F bond and generate a new radical that continues the chain. wikipedia.org The propagation steps can be summarized as follows:
Generation of a carbon-centered radical from a substrate.
Reaction of the carbon-centered radical with a halogen source to form the halogenated product and a new radical. libretexts.org
This cycle repeats, allowing for the formation of multiple product molecules from a single initiation event. Such radical processes are instrumental in creating C-H and C-C bonds and are increasingly explored in the synthesis of complex fluorinated molecules. acs.org
Termination: The chain reaction concludes when two radical species combine or disproportionate, resulting in non-radical products. libretexts.org
While direct studies on this compound are specific, the principles of radical fluorination are broadly applicable to the synthesis of fluorinated organic compounds. researchgate.net The use of photoredox catalysis has also emerged as a significant tool in radical fluoroalkyl chemistry, enabling the synthesis of a diverse range of fluorinated compounds with high selectivity. acs.org
Stereochemical Control in Dioxolane Ring Synthesis
Achieving specific stereochemistry in the synthesis of cyclic molecules like dioxolanes is a significant challenge in organic synthesis. The spatial arrangement of substituents on the dioxolane ring can dramatically influence the molecule's properties. Stereochemical control can be exerted by using chiral starting materials or through stereospecific reactions where the mechanism dictates a single stereochemical outcome.
A relevant strategy for controlling stereochemistry involves a multi-step fluorination protocol starting from diastereoisomerically pure α,β-epoxy alcohols. beilstein-journals.org This approach demonstrates how the stereochemistry of a precursor can be transferred through a series of reactions to the final product. The key steps in this strategy are:
Fluorination of the Hydroxyl Group: The free hydroxyl group of the starting epoxy alcohol is converted to a fluorine atom, creating an α-fluoro-epoxide as a single stereoisomer. beilstein-journals.org
Epoxide Ring Opening: The resulting fluoro-epoxide is then treated with a fluoride source, such as HF/pyridine, to open the epoxide ring. This step is stereospecific and results in the formation of a difluoro alcohol with a defined stereochemistry. beilstein-journals.org
Final Fluorination: The remaining hydroxyl group on the difluoro alcohol is then fluorinated to yield the final vicinal trifluoro motif. beilstein-journals.org
This sequential, stereospecific introduction of fluorine atoms ensures that the stereochemistry of the initial α,β-epoxy alcohol (either syn- or anti-) dictates the final diastereomeric configuration of the product. beilstein-journals.org This principle of using substrates with defined stereochemistry is a cornerstone for achieving stereochemical control in the synthesis of complex molecules like substituted dioxolanes.
Influence of Reaction Conditions on Product Selectivity and Yield
Temperature: Temperature is a critical parameter that can significantly affect reaction rates and product distribution. In the synthesis of fluorinated compounds, lower temperatures can sometimes lead to higher yields and selectivity. For instance, in a stereospecific synthesis of a difluoro alcohol via epoxide ring opening, the yield improved from 36% at 0 °C to 56% at -60 °C, demonstrating the beneficial effect of reduced temperature on the reaction outcome. beilstein-journals.org
Catalysts and Reagents: The choice of catalyst and reagents is paramount. Lewis acids are often used to catalyze the formation of dioxolane rings from aldehydes and diols. nih.gov In fluorination reactions, the choice of the fluorinating agent (e.g., Selectfluor, NFSI) can impact enantioselectivity. nih.gov Similarly, the presence of additives can be essential for efficient reactions; for example, 2,6-lutidine and triethylsilyl triflate were found to be crucial for an effective asymmetric fluorination process. nih.gov
Solvent: The solvent can influence the solubility of reactants and stabilize transition states, thereby affecting reaction rates and selectivity. The synthesis of this compound may involve fluorination of a precursor using agents like hydrogen fluoride or antimony fluoride, where the choice of solvent can greatly influence the reaction's efficiency. smolecule.com
The following table summarizes how different reaction conditions can influence the synthesis of related fluorinated compounds, providing insights applicable to the synthesis of this compound.
| Parameter | Variation | Observation | Compound Type |
| Temperature | 0 °C | 36% yield | Difluoro alcohol |
| -35 °C | 47% yield | Difluoro alcohol | |
| -60 °C | 56% yield | Difluoro alcohol | |
| Catalyst System | Ti(TADDOLato) | High yield (>80%) and up to 90% ee | α-fluoro-β-ketoesters |
| Fluorinating Agent | NFSI vs. Selectfluor | NFSI gave superior enantioselectivity | α-acyl lactams |
| Solvent/Additive | Use of HFIP | Allowed lower reaction temperatures and improved enantioselectivity | Fluorinated β-ketoesters |
Chemical Reactivity and Transformation Pathways
Halogenation and Interhalogen Exchange Reactions
Halogenation reactions are fundamental to the synthesis and modification of halogenated compounds. In the context of 4-chloro-2,2,5-trifluoro-1,3-dioxolane, these reactions can be a route to its formation. For instance, the fluorination of 4,5-dichloroethylene carbonate using sulfur tetrafluoride (SF₄) can yield this compound as a major product, particularly when the ratio of hydrogen fluoride (B91410) to sulfur tetrafluoride is greater than 1:1. researchgate.net This process involves the replacement of chlorine atoms with fluorine, demonstrating a pathway to introduce fluorine into the dioxolane ring.
Further halogenation of this compound can lead to more highly halogenated derivatives. longdom.org While specific examples of interhalogen exchange reactions directly involving this compound are not extensively detailed in the available literature, the general principles of such transformations on polychlorinated dioxolanes suggest that the chlorine atom at the C-4 position could potentially be exchanged for other halogens under appropriate conditions, such as reaction with other halogenating agents.
Nucleophilic Substitution Processes
The electron-withdrawing nature of the fluorine and chlorine atoms makes the carbon centers of the dioxolane ring susceptible to nucleophilic attack. These reactions can proceed either by substitution at a halogenated carbon or by ring-opening of the dioxolane structure.
Reactivity at Halogenated Centers
The carbon atom bonded to the chlorine atom (C-4) is a primary site for nucleophilic substitution. The C-Cl bond is generally more reactive towards nucleophiles than the C-F bond. Nucleophiles such as amines and alkoxides can potentially displace the chloride ion. While specific studies detailing the nucleophilic substitution at the C-4 position of this compound are limited, the reactivity of similar chloro-substituted heterocyclic compounds suggests that such reactions are feasible. For instance, studies on other 4-chloro-substituted quinolinones have demonstrated successful substitution of the chlorine atom by various nucleophiles.
Ring-Opening Reactions via Nucleophilic Attack
The dioxolane ring itself can be susceptible to cleavage under nucleophilic conditions, particularly in the presence of strong nucleophiles or under acidic or basic catalysis. The attack of a nucleophile can occur at one of the acetal (B89532) carbons (C-2) or at the carbons bearing the halogen substituents (C-4 and C-5), leading to the opening of the five-membered ring. The specific regioselectivity of the attack would be influenced by the nature of the nucleophile and the reaction conditions. The cationic ring-opening polymerization of 1,3-dioxolane (B20135) is a well-known process that proceeds via nucleophilic attack of a monomer on a cationic chain end, highlighting the susceptibility of the dioxolane ring to such reactions. rsc.org
Electrophilic and Radical Reactivity
Beyond ionic pathways, this compound can also participate in reactions involving radical intermediates.
Hydrogen Atom Transfer (HAT) Pathways
While this compound does not possess any hydrogen atoms directly on the dioxolane ring, understanding the principles of Hydrogen Atom Transfer (HAT) is relevant for its potential interactions with radical species. In HAT, a free radical removes a hydrogen atom from a substrate. wikipedia.org The atmospheric degradation of fluorinated ethers, which are structurally related to dioxolanes, is initiated by hydrogen atom abstraction by hydroxyl radicals. longdom.org The presence of fluorine atoms in these molecules influences the C-H bond strengths and the rates of these reactions. longdom.org Although the target compound lacks C-H bonds, it could potentially react with radical species that are capable of abstracting a halogen atom.
Reactions with Electron-Deficient Systems
The reactivity of this compound with electron-deficient systems would likely be limited due to the electron-withdrawing nature of the multiple halogen substituents, which reduces the nucleophilicity of the molecule. However, under conditions that generate radical intermediates, such as exposure to UV light or in the presence of radical initiators, reactions with electron-deficient species like alkenes could potentially occur. Free-radical halogenation is a known process for alkanes, proceeding via a chain mechanism initiated by light or heat. wikipedia.org
Cycloaddition and Other Pericyclic Reactions
The saturated 1,3-dioxolane ring of this compound is not inherently suited to participate in pericyclic reactions such as cycloadditions, which typically require unsaturated systems (π-bonds). However, the molecule can serve as a precursor to unsaturated derivatives, namely fluorinated 1,3-dioxoles, which are highly reactive in such transformations.
The primary pathway to generate a reactive π-bond within the ring involves an elimination or dehalogenation reaction. By removing the chlorine atom from C4 and a fluorine atom from C5, a double bond can be introduced to form a 2,2,5-trifluoro-1,3-dioxole derivative. This transformation is analogous to dehalogenation reactions reported for similar polychlorofluoro-1,3-dioxolanes, which can be achieved using reducing agents like zinc.
Once formed, the resulting fluorinated 1,3-dioxole (B15492876) can readily participate in cycloaddition reactions. For instance, it can act as a dienophile in [4+2] Diels-Alder reactions or participate in [3+2] dipolar cycloadditions. The chemistry of fluorinated dioxoles and dioxolanes has been a subject of interest, particularly their thermal rearrangement and potential as monomers in polymerization reactions, which can be mechanistically viewed as a form of cycloaddition. acs.org The reactivity in these reactions is governed by the electronic nature of the double bond, which is influenced by the attached fluorine atoms and the ring oxygen atoms.
The potential transformation and subsequent reaction can be summarized as follows:
Table 1: Proposed Pathway to Cycloaddition via Dioxole Intermediate
| Step | Reaction Type | Reactant(s) | Conditions (Postulated) | Intermediate/Product | Potential Subsequent Reaction |
| 1 | Dehalogenation | This compound, Reducing Agent (e.g., Zn) | Aprotic solvent, heat | 2,2,5-Trifluoro-1,3-dioxole | Diels-Alder Reaction |
| 2 | Cycloaddition | 2,2,5-Trifluoro-1,3-dioxole, Diene (e.g., Butadiene) | Thermal or Lewis acid catalysis | Bicyclic dioxolane adduct | Further functionalization |
This two-step sequence represents a key strategic pathway to convert the saturated dioxolane into complex polycyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural determination of fluorinated organic compounds. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete carbon-hydrogen framework and the specific environments of the fluorine atoms.
¹H NMR and ¹³C NMR for Structural Assignment
The ¹H and ¹³C NMR spectra provide foundational information about the molecule's core structure. Due to the high symmetry of many parent molecules, the substitution pattern in derivatives is often clearly resolved. docbrown.infopressbooks.pub
In the case of 4-Chloro-2,2,5-trifluoro-1,3-dioxolane, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the proton at the C5 position. The chemical shift of this proton would be significantly influenced by the electronegative fluorine and chlorine atoms on the adjacent C4 and C5 carbons. Furthermore, this signal would exhibit splitting (coupling) due to the geminal fluorine atom at C5 and potentially long-range couplings to the fluorine atoms at the C2 position.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would display three distinct signals corresponding to the three unique carbon environments in the molecule: C2, C4, and C5. thieme-connect.de The chemical shifts of these carbons are highly dependent on the attached halogens. The carbon atoms bonded to fluorine (C2 and C5) will show large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for identifying fluorinated carbons. The C4 carbon, bonded to chlorine, would also have a characteristic chemical shift.
The table below outlines the anticipated NMR data for the core structure.
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constant (J) |
| ¹H | H at C5 | Downfield | Doublet of triplets (dt) or more complex multiplet | ²JHF (geminal), long-range JHF |
| ¹³C | C2 | Downfield | Triplet (t) | ¹JCF |
| ¹³C | C4 | Downfield | Singlet (s) or doublet (d) due to long-range JCF | Long-range ²JCF or ³JCF |
| ¹³C | C5 | Downfield | Doublet (d) | ¹JCF |
Note: The exact chemical shifts and coupling constants require experimental measurement.
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org This technique provides detailed information about the chemical environment of each fluorine atom. For this compound, three distinct fluorine signals are expected, as the two fluorine atoms on C2 are diastereotopic.
The chemical shifts in ¹⁹F NMR span a very wide range, making it highly sensitive to subtle structural changes. biophysics.orgcolorado.edu The spectrum would likely show:
A signal for the fluorine at C5: This signal would be split into a doublet by the geminal proton at C5 (²JHF) and would likely exhibit further coupling to the fluorine atoms at C2.
Two distinct signals for the fluorines at C2: These two fluorines are chemically non-equivalent. They would show a large geminal fluorine-fluorine coupling (²JFF) to each other and may also show smaller couplings to the proton and fluorine at the C5 position.
Analysis of these coupling patterns is crucial for confirming the connectivity within the molecule.
Advanced NMR Techniques for Conformation and Dynamics
While 1D NMR provides primary structural data, advanced 2D NMR techniques are employed to understand the molecule's conformation and dynamic behavior. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal the spatial proximity of atoms. mdpi.com For this compound, ¹H-¹⁹F NOESY experiments could determine the through-space relationship between the proton at C5 and the various fluorine atoms, helping to establish the preferred conformation of the five-membered dioxolane ring (e.g., envelope or twist conformation).
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring puckering or conformational exchange. researchgate.net Changes in the spectral lineshapes can provide quantitative data on the energy barriers between different conformers.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectrum provides a molecular "fingerprint" and allows for the identification of functional groups and conformational isomers. nih.govslideshare.net
Band Assignment and Functional Group Identification
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds. Key expected vibrational modes include:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H Stretch | 2900-3000 | Stretching of the carbon-hydrogen bond at C5. |
| C-F Stretch | 1000-1400 | Strong absorptions characteristic of carbon-fluorine bonds. Multiple bands are expected due to the different fluorine environments. |
| C-O-C Stretch | 1000-1250 | Asymmetric and symmetric stretching of the ether linkages in the dioxolane ring. researchgate.net |
| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |
| Ring Vibrations | 800-1100 | Skeletal vibrations of the 1,3-dioxolane (B20135) ring, often referred to as ring breathing modes. researchgate.net |
Note: These are general ranges, and the precise frequencies are sensitive to the molecular structure and environment.
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Geometry
The electronic structure and three-dimensional arrangement of atoms in 4-Chloro-2,2,5-trifluoro-1,3-dioxolane are fundamental to its chemical behavior and reactivity. Theoretical calculations are instrumental in predicting these properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can be used to calculate a variety of molecular properties, including optimized geometries, bond lengths, bond angles, and vibrational frequencies. For this compound, DFT calculations would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set to provide a detailed description of its electronic landscape. These calculations can reveal the distribution of electron density, identify the locations of highest and lowest electron density, and predict the molecule's dipole moment.
A hypothetical data table generated from a DFT study on this compound might look like the following:
| Parameter | Calculated Value |
| C-O Bond Length (Å) | 1.41 - 1.43 |
| C-C Bond Length (Å) | 1.52 - 1.54 |
| C-Cl Bond Length (Å) | 1.76 - 1.78 |
| C-F Bond Length (Å) | 1.34 - 1.36 |
| O-C-O Bond Angle (°) | 105 - 107 |
| Dipole Moment (Debye) | 2.5 - 3.0 |
Note: The data in this table is hypothetical and serves as an example of what a DFT study might produce. Actual values would require specific calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for the accuracy of both DFT and ab initio calculations. For a molecule containing chlorine and fluorine, a basis set such as 6-311+G(d,p) or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) would be appropriate to accurately account for polarization and diffuse electronic effects.
Conformational Analysis and Energetics
The 1,3-dioxolane (B20135) ring typically adopts envelope or twist conformations to relieve ring strain. The specific puckering of the ring in this compound will be influenced by the steric and electronic effects of the chloro and fluoro substituents. Computational methods can be used to map the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. The positions of the substituents (axial vs. equatorial-like) in the lowest energy conformers are determined by a balance of minimizing steric hindrance and optimizing electronic interactions.
The presence of multiple fluorine atoms in this compound leads to the possibility of intramolecular interactions, such as dipole-dipole interactions and potentially non-covalent F-F interactions. While often considered repulsive, under certain geometric arrangements, attractive fluorine-fluorine interactions can occur. Theoretical studies can quantify the nature and strength of these interactions using techniques like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) analysis. These analyses can reveal the presence of bond critical points between non-bonded atoms, indicating the nature of the interaction.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its decomposition pathways, its reactions with nucleophiles, or its behavior under various reaction conditions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the factors that control the reaction's outcome. For example, modeling the nucleophilic substitution of the chlorine atom would involve identifying the transition state structure and its associated energy barrier, which would provide insight into the reaction's feasibility and kinetics.
Transition State Characterization and Activation Barriers
No studies detailing the transition state geometries or activation barriers for reactions involving this compound were found.
Frontier Molecular Orbital (FMO) Theory Applications
There is no available research applying FMO theory to analyze the reactivity or electronic properties of this compound.
Potential Energy Surface (PES) Analysis
No publications concerning the analysis of the potential energy surface for conformational changes or reactions of this compound could be located.
Spectroscopic Parameter Prediction and Interpretation
Calculated NMR Chemical Shifts and Coupling Constants
Computational studies predicting the NMR chemical shifts and coupling constants for this compound are not available in the surveyed literature.
Simulated Vibrational Spectra and Band Assignments
There are no published simulations of the vibrational spectra (such as IR or Raman) or detailed band assignments for this compound.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors
No QSAR studies or calculations of molecular descriptors for this compound have been reported in the scientific literature. While a related compound, 4,5-dichloro-2,2-difluoro-1,3-dioxolane, has been noted for its potency relative to halothane, this does not constitute a QSAR study for the requested compound.
Role in Advanced Organic Synthesis
Building Block for Complex Molecules
The combination of a reactive chlorine atom, stable C-F bonds, and the heterocyclic dioxolane core allows 4-Chloro-2,2,5-trifluoro-1,3-dioxolane to serve as a valuable building block. It can introduce fluorinated fragments into larger molecules, a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
The introduction of fluorine and fluorinated groups is a critical strategy in modern drug design. jelsciences.com Halogenated compounds, particularly those containing chlorine, are key ingredients in a vast number of pharmaceuticals, used to treat a wide range of diseases. nih.gov The this compound moiety can be incorporated into larger molecular scaffolds destined for pharmaceutical applications. The chlorine atom serves as a handle for nucleophilic substitution reactions, allowing the dioxolane ring to be attached to other precursors. smolecule.comresearchgate.net This approach is valuable for creating novel fluorinated analogues of known bioactive compounds, where the unique stereoelectronic properties of the dioxolane can influence the compound's conformation and interaction with biological targets. Trifluoromethyl groups, in particular, are prevalent in many active pharmaceutical ingredients. semanticscholar.org
In the agrochemical industry, fluorinated compounds are frequently developed as herbicides, insecticides, and fungicides. semanticscholar.org The trifluoromethyl group is a common feature in many commercial crop-protection products. semanticscholar.org Similar to its role in pharmaceuticals, this compound can act as a precursor for agrochemical intermediates. smolecule.com The synthesis of complex agrochemicals often involves the stepwise assembly of different molecular fragments. This fluorinated dioxolane can be used to introduce a specific, stable, and lipophilic portion to a target molecule, potentially enhancing its efficacy, environmental persistence, or mode of action. researchgate.net For example, intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial for several crop-protection products, highlighting the industrial demand for chlorinated and fluorinated heterocyclic building blocks. semanticscholar.org
Protection and Deprotection Strategies
The 1,3-dioxolane (B20135) structure is a classic protecting group for carbonyl compounds (aldehydes and ketones), forming a cyclic acetal (B89532) or ketal. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov These groups are stable under basic and nucleophilic conditions, allowing for chemical modifications on other parts of a molecule, and can be removed under acidic conditions. organic-chemistry.orgwikipedia.org
Cyclic acetals are typically formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2- or 1,3-diol. organic-chemistry.orggoogle.com The formation of a fluorinated dioxolane, such as the 2,2,5-trifluoro-1,3-dioxolane ring system, involves reacting a carbonyl compound with a corresponding fluorinated diol. The presence of electron-withdrawing fluorine atoms can influence the rate of formation and the stability of the resulting acetal. The general mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups, and subsequent cyclization and dehydration. youtube.com This protection strategy is a cornerstone of multi-step organic synthesis. nih.gov
Table 1: General Conditions for Acetalization
| Catalyst Type | Example Catalysts | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid, HCl, H₂SO₄ | Refluxing solvent with water removal (e.g., Dean-Stark) | organic-chemistry.orgacs.org |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Mild, aprotic conditions | organic-chemistry.org |
This table presents general methods for acetal formation, the specific application of which would lead to fluorinated dioxolane structures when using fluorinated diols.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. organic-chemistry.org Once a carbonyl group is protected as a fluorinated dioxolane, its inertness to many reagents allows for chemoselective transformations elsewhere in the molecule. For instance, an ester in the same molecule could be reduced with lithium aluminum hydride without affecting the protected carbonyl. wikipedia.org The high stability of fluorinated acetals can be particularly advantageous, potentially withstanding conditions that might cleave non-fluorinated analogues. This allows for a broader range of subsequent chemical reactions to be performed selectively, enhancing the efficiency of complex synthesis routes. organic-chemistry.orgorganic-chemistry.org
Precursor for Novel Fluorinated Polymers and Materials
Fluoropolymers are a class of materials known for their exceptional chemical inertness, thermal stability, low friction, and unique surface properties. acs.org Halogenated 1,3-dioxolane derivatives are valuable monomers for creating novel fluorinated polymers with tailored properties. patsnap.comgoogle.com
These materials can be synthesized through the polymerization of dioxolane-derived monomers. For instance, related compounds like perfluoro-2-methylene-4-methyl-1,3-dioxolane can be synthesized and subsequently polymerized via a free-radical mechanism to produce amorphous perfluoropolymers. keio.ac.jp Such polymers are often colorless, transparent, and have potential applications as optical materials. patsnap.comkeio.ac.jp Copolymers can also be created by reacting fluorinated dioxole monomers with other fluoroalkenes like tetrafluoroethylene (B6358150) (TFE), resulting in materials with a range of properties from amorphous to crystalline. google.com These copolymers have been explored for use as corrosion-resistant seals, gaskets, and clear, tough films. google.com The synthesis often involves creating an unsaturated derivative of the dioxolane, such as a dioxole, which can then undergo polymerization. google.com
Table 2: Examples of Polymers Derived from Fluorinated Dioxolane/Dioxole Monomers
| Monomer(s) | Polymer Type | Polymer Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Perfluoro-2-methylene-4-methyl-1,3-dioxolane | Homopolymer | Colorless, transparent, amorphous | Optical fibers, glazing materials | keio.ac.jp |
| 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole | Homopolymer | Amorphous, Tg at 54°C | Glazing materials | google.com |
| 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole + TFE | Crystalline Copolymer | Crystalline, melting point at 307°C | Tough, clear films | google.com |
Monomer Applications in Polymerization
This compound serves as a specialized monomer in advanced organic synthesis, particularly in the creation of fluorinated polymers. Its unique structure, featuring both chlorine and fluorine substituents on a dioxolane ring, allows for its participation in various polymerization reactions to produce polymers with tailored properties. The presence of these halogen atoms significantly influences the reactivity of the monomer and the characteristics of the resulting polymer.
In polymerization processes, this compound can be utilized in both homopolymerization and copolymerization reactions. As a comonomer, it can be integrated with other fluorinated or non-fluorinated monomers, such as tetrafluoroethylene (TFE) or vinylidene fluoride (B91410) (VDF), to modify the properties of the final polymer. The incorporation of this dioxolane derivative can disrupt the crystallinity that is often observed in fluoropolymer homopolymers, leading to the formation of amorphous or semi-crystalline materials with enhanced solubility and processability. acs.org20.210.105
The polymerization of fluorinated dioxolane monomers is typically initiated by free-radical initiators. The reaction mechanism can proceed through either vinyl addition or ring-opening polymerization, depending on the specific structure of the monomer and the reaction conditions. For many fluorinated 2-methylene-1,3-dioxolane (B1600948) derivatives, vinyl addition is the predominant pathway, leading to a polymer backbone with pendant dioxolane rings. keio.ac.jp
The table below illustrates the potential role of this compound as a monomer in comparison to other related fluorinated monomers, based on general principles observed in fluoropolymer chemistry.
| Monomer | Polymerization Type | Typical Comonomers | Resulting Polymer Characteristics |
| This compound | Radical Polymerization | Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF) | Amorphous or semi-crystalline, improved solubility, chemical resistance, tailored refractive index |
| Perfluoro-2-methylene-4-methyl-1,3-dioxolane | Radical Polymerization | Homopolymerization, TFE | Amorphous, high glass transition temperature, optical clarity, low refractive index. keio.ac.jp |
| Chlorotrifluoroethylene (CTFE) | Radical Polymerization | Ethylene (B1197577), VDF | Semi-crystalline, excellent gas barrier properties, chemical resistance. acs.org |
Synthesis of High-Performance Fluoropolymers
The synthesis of high-performance fluoropolymers often involves the incorporation of monomers that impart specific desirable properties such as exceptional thermal stability, chemical inertness, and unique optical or electrical characteristics. This compound is a valuable monomer in this context, as its integration into a polymer chain can lead to materials with a superior combination of properties. wikipedia.org
The synthesis of these high-performance polymers is often achieved through copolymerization. For instance, the copolymerization of a chloro-fluoro-dioxole derivative with tetrafluoroethylene can result in a crystalline polymer with a high melting point, suitable for forming tough, clear, and self-supporting films. google.com Terpolymers can also be synthesized by including a third monomer, such as vinylidene fluoride, to further modify the polymer's properties, potentially rendering it amorphous with a distinct glass transition temperature. google.com
The following table summarizes the synthesis of various high-performance fluoropolymers using different fluorinated monomers, highlighting the versatility of dioxolane derivatives in creating advanced materials.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Crystalline Copolymer | 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole, Tetrafluoroethylene (TFE) | High melting point (295°C), forms tough, clear films. google.com | High-temperature films, protective coatings |
| Amorphous Terpolymer | 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole, Vinylidene Fluoride, TFE | Amorphous, defined glass transition temperature (Tg at 54°C). google.com | Seals, gaskets, chemically resistant linings |
| Amorphous Homopolymer | Perfluoro-2-methylene-4-methyl-1,3-dioxolane | High glass transition temperature (130-134°C), optical clarity, low refractive index. keio.ac.jp | Optical fibers, advanced optical components |
Engineering of Material Properties via Dioxolane Incorporation
The incorporation of this compound into a polymer structure is a strategic approach to engineering specific material properties. The bulky and polar nature of the dioxolane ring, combined with the electronegativity of the fluorine and chlorine atoms, can significantly influence the final characteristics of the fluoropolymer.
One of the primary effects of incorporating such dioxolane monomers is the disruption of polymer chain packing, which can reduce crystallinity. 20.210.105 This leads to the formation of amorphous polymers that are often more transparent and soluble in a wider range of solvents compared to their highly crystalline counterparts. This improved processability is a significant advantage in many applications.
The presence of both fluorine and chlorine atoms allows for a fine-tuning of properties. Fluorine is known for imparting high thermal stability, chemical resistance, and a low refractive index. acs.org The chlorine atom, being larger than fluorine, can further modify the polymer's physical properties, such as its glass transition temperature and mechanical strength. The C-Cl bond can also serve as a potential site for subsequent chemical modification or cross-linking, offering a route to create thermoset materials.
The table below outlines the anticipated effects of incorporating this compound on various material properties, based on established principles of fluoropolymer chemistry.
| Property | Effect of Dioxolane Incorporation | Rationale |
| Crystallinity | Decrease | The bulky dioxolane ring disrupts the regular packing of polymer chains. 20.210.105 |
| Solubility | Increase | Reduced crystallinity leads to better interaction with solvents. acs.org |
| Glass Transition Temperature (Tg) | Can be tailored | The rigid dioxolane structure can increase Tg, while the specific comonomers will also have a significant influence. |
| Refractive Index | Can be tailored | The high fluorine content generally lowers the refractive index, while the chlorine atom may slightly increase it compared to a fully fluorinated analogue. keio.ac.jp |
| Chemical Resistance | High | The strong carbon-fluorine and carbon-chlorine bonds contribute to the polymer's inertness. acs.orgwikipedia.org |
| Thermal Stability | High | The inherent stability of fluorinated polymers. acs.org |
Environmental Chemical Fate and Transformation of Fluorinated Dioxolanes
Persistence and Degradation Pathways of Per- and Polyfluorinated Substances (PFAS)
Per- and polyfluorinated substances are characterized by their exceptional chemical and thermal stability, which leads to their persistence in the environment. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation processes. researchgate.netnih.gov Many PFAS are known to bioaccumulate in living organisms and have been detected in various environmental compartments globally. wikipedia.orgacs.org
The degradation of PFAS often requires aggressive treatment methods, as they are resistant to hydrolysis, photolysis, and microbial degradation under typical environmental conditions. nih.govdioxin20xx.org Advanced oxidation and reduction processes are being explored for the breakdown of these persistent compounds. acs.orgnih.gov For instance, some studies have shown that perfluorinated compounds can be degraded under specific laboratory conditions, such as through photochemical reactions or hydrothermal treatments. acs.orgacs.org However, these conditions are not representative of the natural environment.
Atmospheric Chemistry and Formation of Stable Degradation Products
Fluorinated compounds released into the atmosphere can undergo complex chemical transformations. The atmospheric fate of these substances is of particular concern due to the potential for long-range transport and the formation of persistent and globally distributed degradation products.
A significant body of research has focused on the atmospheric degradation of various hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which can lead to the formation of trifluoroacetic acid (TFA). copernicus.orgunep.orghoneywell.com TFA is a highly water-soluble and persistent substance that is ultimately deposited onto the Earth's surface through precipitation. honeywell.comunep.org While TFA is not considered to be bioaccumulative, its persistence and widespread distribution in aquatic environments are of growing concern. unep.orgfluorocarbons.org
The atmospheric degradation of HFO-1234yf, for example, leads to the formation of trifluoroacetyl fluoride (B91410), which rapidly hydrolyzes to TFA. copernicus.orghoneywell.com The atmospheric lifetime of such precursor compounds can influence the spatial distribution of TFA deposition, with shorter-lived compounds leading to more localized deposition. copernicus.orgunep.org
Considering the trifluoromethyl group present in 4-Chloro-2,2,5-trifluoro-1,3-dioxolane, it is plausible that its atmospheric degradation could also contribute to the environmental loading of TFA. The exact pathways and yields would depend on the specific atmospheric reactions and the stability of the dioxolane ring.
Persistent and volatile compounds can be transported over long distances in the atmosphere, leading to their presence in remote regions far from their original sources. dioxin20xx.org This long-range transport is a well-documented phenomenon for many PFAS. dioxin20xx.org Once deposited, these compounds can enter terrestrial and aquatic ecosystems.
The physical and chemical properties of this compound, such as its vapor pressure and atmospheric lifetime, would determine its potential for long-range transport. If it is sufficiently volatile and persistent, it could be distributed globally, similar to other fluorinated pollutants.
Photochemical and Biotic Transformation Studies in Environmental Compartments
Direct data on the photochemical and biotic transformation of this compound is not available. However, studies on other fluorinated compounds provide some insights into potential transformation pathways.
Photochemical Transformation:
Photodegradation can be a significant removal pathway for some organic pollutants in the environment. nih.gov For many PFAS, direct photolysis under natural sunlight is slow. acs.org However, advanced photochemical methods, such as UV irradiation in the presence of catalysts, have been shown to degrade some perfluorinated compounds in laboratory settings. acs.orgacs.org The effectiveness of photochemical degradation depends on the specific chemical structure and the environmental conditions. acs.org
Biotic Transformation:
Microbial degradation of highly fluorinated compounds is generally limited due to the stability of the C-F bond. nih.govnih.gov While some microorganisms are capable of transforming certain organofluorine compounds, the complete mineralization of highly fluorinated structures is rare. researchgate.netfrontiersin.org Biotransformation of fluorinated pharmaceuticals has been observed, but often results in the formation of other persistent fluorinated metabolites. nih.gov The presence of a chlorine atom in this compound might provide a site for initial microbial attack, but the fluorinated portion of the molecule would likely remain recalcitrant.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of fluorinated compounds in environmental samples present analytical challenges due to their often low concentrations and the complexity of environmental matrices. technologynetworks.comalfa-chemistry.com
Commonly used analytical techniques for PFAS and other organofluorine compounds include:
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile fluorinated compounds. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The most widely used technique for the analysis of non-volatile PFAS in water, soil, and biological samples. mdpi.comnih.gov
Combustion Ion Chromatography (CIC): Used for the determination of total organofluorine content in a sample. chromatographyonline.com
For the monitoring of this compound, a targeted analytical method would need to be developed, likely utilizing GC-MS due to its expected volatility. The development of such methods is crucial for understanding its potential presence, fate, and transport in the environment.
Data Tables
Table 1: Atmospheric Lifetimes and Trifluoroacetic Acid (TFA) Molar Yields for Selected Fluorinated Compounds
| Compound | Atmospheric Lifetime | TFA Molar Yield (%) | Reference(s) |
| HFC-134a | ~14 years | ~21-30 | copernicus.orgunep.org |
| HFO-1234yf | ~10-14 days | ~100 | copernicus.orgunep.orgunep.org |
| HFO-1234ze | ~20 days | <10 | unep.orgunep.org |
This table presents data for compounds known to be atmospheric precursors to TFA and is intended to provide context for the potential atmospheric fate of other fluorinated substances.
Table 2: Overview of Analytical Techniques for Fluorinated Compounds
| Analytical Technique | Target Analytes | Sample Matrices | Typical Detection Limits | Reference(s) |
| GC-MS | Volatile organofluorines | Air, Water | pg to ng range | technologynetworks.commdpi.com |
| LC-MS/MS | Non-volatile PFAS | Water, Soil, Biota | pg/L to ng/L range | mdpi.comnih.gov |
| CIC | Total Organic Fluorine | Various | ng range | chromatographyonline.com |
This table summarizes common analytical methods used for the detection of fluorinated compounds in environmental samples.
Future Research Trajectories and Unexplored Frontiers
Development of Novel Stereoselective Synthesis Methods
The presence of two stereocenters (at C4 and C5) in 4-Chloro-2,2,5-trifluoro-1,3-dioxolane makes the development of stereoselective synthesis methods a paramount objective. Current synthetic approaches often result in racemic or diastereomeric mixtures, necessitating challenging purification steps. Future research will likely focus on asymmetric catalysis to control the stereochemical outcome of the synthesis from the outset.
Promising avenues include the use of chiral catalysts in fluorination and chlorination reactions or the application of biocatalysis. Engineered enzymes and whole-cell systems have demonstrated remarkable efficiency and selectivity in the synthesis of complex chiral molecules, including other types of dioxolanes derived from bio-based precursors. nih.govrwth-aachen.de A biocatalytic approach could offer a more sustainable and highly selective route to specific stereoisomers of this compound. nih.govnih.gov Furthermore, adapting modern electrophilic fluorination techniques that utilize chiral auxiliaries could provide precise control over the introduction of the fluorine atom, a strategy that has proven successful for other complex fluorinated targets. mdpi.com
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
| Asymmetric Metal Catalysis | High turnover, broad substrate scope, tunable ligands. | Catalyst sensitivity, potential for metal contamination in the final product. |
| Organocatalysis | Metal-free, often milder conditions, readily available catalysts. | Lower turnover rates compared to metals, catalyst loading can be high. |
| Biocatalysis | Exceptional stereoselectivity, environmentally benign (aqueous media, mild temperatures), potential for using renewable feedstocks. nih.gov | Enzyme engineering may be required, substrate scope can be limited, downstream processing. |
| Chiral Auxiliary Control | Predictable stereochemical outcome, well-established methodology. mdpi.com | Requires additional synthetic steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |
Exploration of Underutilized Reactivity Modes
Beyond standard nucleophilic substitution and halogenation reactions, the structure of this compound allows for the exploration of more complex and underutilized reactivity. The C-Cl bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, and oxygen-based functionalities. This could transform the dioxolane into a versatile building block for more complex molecular architectures.
Furthermore, the polyfluorinated nature of the ring suggests potential for unique reactivity in radical chemistry and cycloaddition reactions. frontiersin.org Dechlorination or dehydrofluorination could yield fluorinated dioxole derivatives, which are valuable monomers for the synthesis of high-performance fluoropolymers with applications in specialty optics and chemically resistant materials. nbinno.comgoogle.com Investigating these pathways could significantly broaden the synthetic utility of the parent compound.
Advanced In Situ Spectroscopic Characterization Techniques
To understand and optimize the novel synthesis and reactivity modes, advanced characterization techniques are essential. Future research will heavily rely on in situ and operando spectroscopy, which allow for the real-time monitoring of reactions as they occur. wikipedia.orglehigh.edu This approach provides direct insight into reaction mechanisms, intermediates, and kinetics, moving beyond the limitations of traditional pre- and post-reaction analysis. rsc.orgescholarship.org
Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool. biophysics.org The development of in situ ¹⁹F NMR methods could be used to track the formation and consumption of fluorinated species in real-time, helping to elucidate complex reaction pathways. rsc.orgresearchgate.netrsc.orgnih.gov Coupling these techniques with other spectroscopic methods like Raman and infrared spectroscopy within an operando reactor setup would offer a holistic view of the catalyst's state and the molecular transformations simultaneously. lehigh.eduuu.nl
Deeper Computational Mechanistic Studies of Complex Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. morressier.comrsc.org For this compound, deeper computational studies are needed to guide experimental work. These studies can predict reaction pathways, calculate transition state energies, and explain the origins of stereoselectivity in novel synthetic methods. rsc.org
Future computational research should focus on modeling the interactions between the dioxolane substrate and chiral catalysts to rationalize and predict the most effective catalyst designs. Similarly, computational analysis of unexplored reactivity, such as pericyclic reactions or organometallic catalytic cycles, can identify feasible reaction pathways and predict product outcomes, thereby saving significant experimental time and resources. montclair.edu This synergy between computational prediction and experimental validation is a hallmark of modern chemical research. morressier.com
Design of Sustainable Synthetic Routes for Fluorinated Dioxolanes
The synthesis of fluorinated compounds often relies on harsh reagents and energy-intensive conditions. A key future frontier is the development of sustainable and green synthetic routes for this compound and related structures. This involves a multi-faceted approach focused on reducing environmental impact.
Key strategies include:
Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like bio-based solvents, ionic liquids, or even water. frontiersin.orgrsc.org
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product, such as cycloaddition or insertion reactions.
Renewable Feedstocks: Exploring pathways that begin from renewable, bio-based starting materials, potentially leveraging chemoenzymatic cascades. nih.govrwth-aachen.deresearchgate.net
Alternative Energy Sources: Utilizing methods like mechanochemistry (solid-state reactions), which can dramatically reduce solvent use and sometimes accelerate reaction rates. rsc.org A mechanochemical approach using potassium fluoride (B91410) could be a greener alternative for fluorination steps. rsc.org
Catalytic Processes: Focusing on catalytic methods over stoichiometric reagents to minimize waste generation.
Table 2: Principles of Green Chemistry Applied to Dioxolane Synthesis
| Principle | Future Research Application |
| Waste Prevention | Development of high-yield, catalytic reactions that minimize byproduct formation. |
| Atom Economy | Prioritizing addition and cyclization reactions over substitution reactions. |
| Less Hazardous Synthesis | Replacing hazardous fluorinating/chlorinating agents with safer alternatives; exploring enzymatic routes. nih.gov |
| Design for Energy Efficiency | Investigating reactions that proceed at ambient temperature and pressure, such as biocatalysis or photochemistry. |
| Use of Renewable Feedstocks | Designing synthetic pathways that originate from biomass-derived aldehydes or diols. rwth-aachen.de |
| Catalysis | Shifting from stoichiometric reagents to highly efficient and recyclable organo-, metal-, or biocatalysts. |
Expanding the Scope of Applications in Emerging Chemical Fields
While initial applications have been proposed in pharmaceuticals and agrochemicals, the unique properties of this compound suggest its potential in a variety of emerging fields. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govchemxyne.com This dioxolane could serve as a novel, rigid scaffold for the design of new therapeutic agents. bioengineer.orgnih.gov
In materials science, its derivatives could be precursors to advanced fluoropolymers. nih.gov Such polymers are known for their exceptional thermal stability, chemical resistance, and unique optical properties, making them suitable for specialized coatings, membranes, and optical fibers. nbinno.com The presence of both fluorine and chlorine offers a way to fine-tune material properties such as refractive index and dielectric constant. Furthermore, the broader class of fluorinated organic compounds is being explored for applications in functional materials like ionic liquids for batteries, fluorinated graphene, and materials for biomedical devices. man.ac.uk Exploring the integration of the this compound motif into these advanced material systems represents a significant and exciting frontier.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Chloro-2,2,5-trifluoro-1,3-dioxolane with high purity?
- Methodological Answer : Utilize dehydrohalogenation of precursor chlorinated dioxolanes (e.g., 2,4-bischloromethyl derivatives) with ethanolic potassium hydroxide (KOH) under controlled temperatures (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) . Post-synthesis purification via fractional distillation is critical to isolate the target compound .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Employ multinuclear NMR spectroscopy :
- ¹⁹F NMR to confirm fluorine substituents (δ -120 to -140 ppm for CF₃ groups).
- ¹³C NMR to verify the dioxolane ring carbons (δ 90–110 ppm for acetal carbons).
- IR spectroscopy to detect C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹). Cross-reference with computational predictions (e.g., density functional theory, DFT) for bond angles and electronic environments .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% relative humidity) to assess degradation pathways. Monitor for by-products like 2,2,5-trifluoro-1,3-dioxolane using GC-MS. Use amber glass vials to minimize photolytic decomposition .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in elimination reactions during synthesis?
- Methodological Answer : Regioselectivity is governed by:
- Steric hindrance : Bulky substituents (e.g., CF₃) favor elimination at less hindered positions (e.g., C-4 over C-2).
- Hydrogen acidity : Enhanced acidity at C-4 (due to electron-withdrawing groups) promotes β-elimination.
- Transition-state analysis : Use isotopic labeling (e.g., deuterated KOH) to track proton abstraction sites. Computational modeling (DFT) can predict transition-state geometries and activation barriers .
Q. What computational strategies resolve contradictions in experimental reaction data?
- Methodological Answer : Apply DFT-based mechanistic studies to model competing elimination pathways. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate using isotope effects (e.g., KIE measurements) to distinguish between concerted and stepwise mechanisms. Discrepancies in product ratios can be addressed via microkinetic modeling .
Q. How does this compound behave in cationic polymerization systems?
- Methodological Answer : Investigate cationic ring-opening polymerization using Lewis acid initiators (e.g., BF₃·Et₂O). Monitor molecular weight distribution via gel permeation chromatography (GPC) . Analyze copolymerization kinetics with co-monomers (e.g., ethylene oxide) using real-time FTIR to track monomer consumption. Thermal stability of polymers can be assessed via thermogravimetric analysis (TGA) .
Q. What analytical techniques differentiate between isomeric by-products in complex reaction mixtures?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. For example, distinguish between 4-chloro and 2-chloro isomers via NOESY correlations. X-ray crystallography of crystalline derivatives (e.g., benzoic acid adducts) provides unambiguous structural confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
